

Spectroscopic Profile of 1,1,3,3-Tetramethyldisilazane: A Technical Guide

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Compound of Interest

Compound Name: 1,1,3,3-Tetramethyldisilazane

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,1,3,3-Tetramethyldisilazane** (TMDS), a versatile organosilicon compound. This document is intended to be a core resource for researchers and professionals in drug development and materials science, offering detailed spectral data, experimental protocols, and visualizations to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,1,3,3-Tetramethyldisilazane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the moisture-sensitive nature of **1,1,3,3-Tetramethyldisilazane**, NMR samples require preparation under an inert atmosphere using dried deuterated solvents.^{[1][2]}

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.7	Multiplet	2H	Si-H
~0.2	Doublet	12H	Si-CH ₃
~0.5	Broad Singlet	1H	N-H

Note: Predicted data based on typical chemical shifts for similar structures. Actual experimental values may vary.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~0.5	Si-CH ₃

Note: Predicted data based on typical chemical shifts for organosilicon compounds.

²⁹Si NMR (Silicon-29 NMR)

Chemical Shift (δ) ppm	Assignment
~ -10 to -20	Si-N

Note: The chemical shift for the silicon atoms in TMDS is expected in this range, characteristic of silicon bonded to a nitrogen atom.[\[3\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of liquid **1,1,3,3-Tetramethyldisilazane** can be obtained as a thin film between salt plates or using an Attenuated Total Reflectance (ATR) accessory.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium	N-H stretch
~2960	Strong	C-H stretch (asymmetric in CH ₃)
~2900	Medium	C-H stretch (symmetric in CH ₃)
~2120	Strong	Si-H stretch
~1250	Strong	CH ₃ symmetric deformation on Si
~940	Strong, Broad	Si-N-Si stretch
~890	Strong	Si-C stretch
~830	Medium	CH ₃ rock on Si

Note: Predicted data based on characteristic vibrational frequencies for functional groups present in the molecule.

Mass Spectrometry (MS)

The mass spectrum of **1,1,3,3-Tetramethyldisilazane** was obtained by electron ionization (EI).
[\[7\]](#)

m/z	Relative Intensity (%)	Assignment
133	~25	[M] ⁺ (Molecular Ion)
118	~100	[M - CH ₃] ⁺
74	~30	[(CH ₃) ₂ SiNH] ⁺
59	~40	[(CH ₃) ₂ SiH] ⁺

Experimental Protocols

Synthesis of 1,1,3,3-Tetramethyldisilazane

A common method for the synthesis of **1,1,3,3-Tetramethyldisilazane** is the ammonolysis of chlorodimethylsilane.[3]

Reactants:

- Chlorodimethylsilane (400 g, 4.23 mol)
- Anhydrous Ammonia (216 g, 12.68 mol)
- n-Pentane (1500 mL)

Procedure:

- In a reaction vessel equipped for low-temperature reactions and under an inert atmosphere, dissolve chlorodimethylsilane in n-pentane.
- Cool the solution to -25°C.
- Bubble anhydrous ammonia gas through the solution for 6 hours while maintaining the temperature at -25°C.
- Allow the reaction mixture to warm to room temperature.
- The byproduct, ammonium chloride, will precipitate out of the solution. Remove the precipitate by filtration.
- The filtrate, containing the desired product, is then subjected to distillation to remove the solvent and purify the **1,1,3,3-Tetramethyldisilazane**.

NMR Spectroscopy

Given the air and moisture sensitivity of **1,1,3,3-Tetramethyldisilazane**, all sample preparations for NMR spectroscopy should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2][8][9]

Sample Preparation:

- Use a J. Young NMR tube or a standard NMR tube with a septum-sealed cap.

- Dry the NMR tube thoroughly before use.
- Under an inert atmosphere, dissolve approximately 10-20 mg of **1,1,3,3-Tetramethyldisilazane** in ~0.6 mL of a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃).
- Seal the NMR tube securely before removing it from the inert atmosphere.

Data Acquisition:

- Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
- Techniques: Standard ¹H, ¹³C{¹H}, and ²⁹Si{¹H} NMR experiments are performed. For ²⁹Si NMR, a longer relaxation delay may be necessary due to the low natural abundance and long relaxation times of the ²⁹Si nucleus.[\[10\]](#)

IR Spectroscopy

For liquid samples like **1,1,3,3-Tetramethyldisilazane**, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a convenient method that requires minimal sample preparation.[\[5\]](#)[\[6\]](#)

Procedure:

- Ensure the ATR crystal is clean and a background spectrum has been collected.
- Place a small drop of the neat liquid **1,1,3,3-Tetramethyldisilazane** directly onto the ATR crystal.
- Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source.[\[7\]](#)

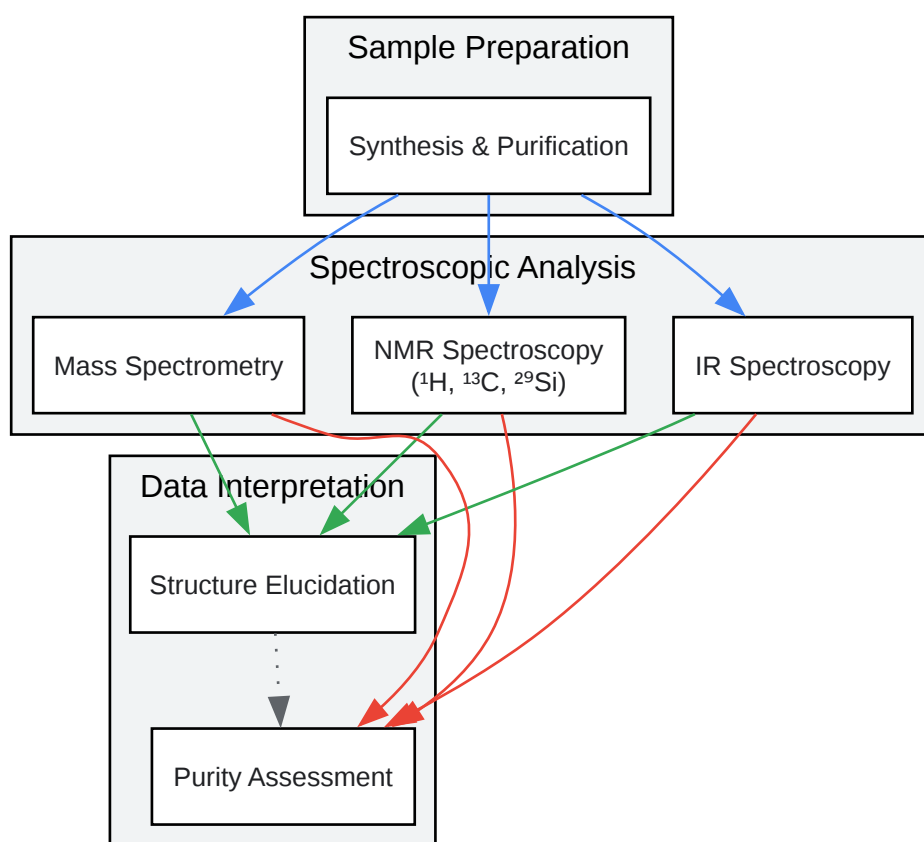
Procedure:

- Introduce a small amount of the volatile liquid sample into the ion source, often via a gas chromatography (GC) inlet or a direct insertion probe.
- The sample is ionized by a beam of electrons (typically at 70 eV).
- The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,1,3,3-Tetramethyldisilazane**.

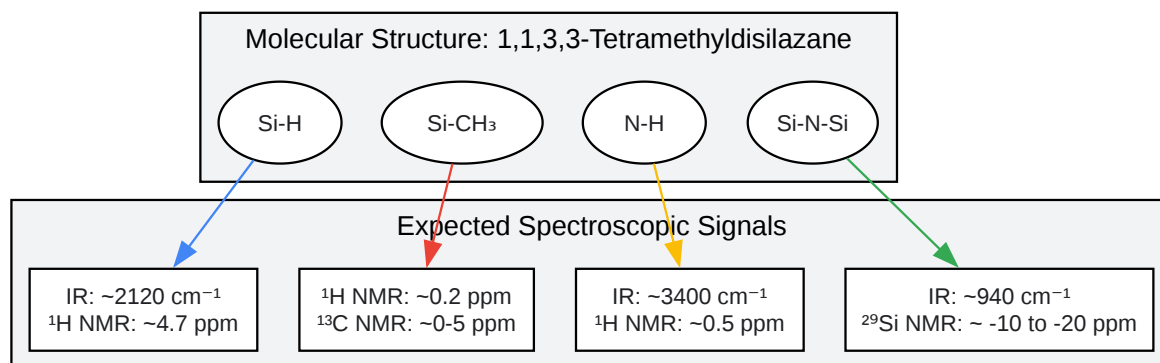


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General workflow for spectroscopic analysis.

Key Structural Correlations in 1,1,3,3-Tetramethyldisilazane

This diagram highlights the key structural features of **1,1,3,3-Tetramethyldisilazane** and their corresponding expected spectroscopic signals.



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Key structural features and their spectroscopic correlations.

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References

- 1. [agilent.com](https://www.agilent.com) [agilent.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 3. 1,1,3,3-Tetramethyldisilazane (TMDS)[15933-59-2] [benchchem.com]
- 4. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. [edinst.com](https://www.edinst.com) [edinst.com]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 7. 1,1,3,3-Tetramethyldisilazane [webbook.nist.gov]
- 8. reddit.com [reddit.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. (29Si) Silicon NMR [chem.ch.huji.ac.il]
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